Product packaging for zinc;ethane;5-ethyldec-5-ene(Cat. No.:CAS No. 651301-89-2)

zinc;ethane;5-ethyldec-5-ene

Cat. No.: B12603126
CAS No.: 651301-89-2
M. Wt: 261.8 g/mol
InChI Key: LSHVXIYEOFBUCD-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Principles of Organozinc Chemistry

The field of organozinc chemistry dates back to 1849 with the pioneering work of Edward Frankland, who first synthesized diethylzinc (B1219324). wikipedia.orgdigitellinc.com This discovery marked the genesis of organometallic chemistry and laid the groundwork for the theory of valence. digitellinc.comwikipedia.org Frankland's initial synthesis involved the reaction of ethyl iodide with zinc metal, producing a volatile and pyrophoric liquid. wikipedia.orgacs.org This high reactivity, particularly the spontaneous combustion in air and instability in protic solvents, necessitated the development of air-free techniques for handling organozinc compounds. wikipedia.org

Organozinc compounds are characterized by a carbon-zinc bond, which is less polar than the carbon-metal bonds in more reactive organometallic reagents like Grignard and organolithium reagents. wikipedia.orgslideshare.net This reduced reactivity imparts a greater functional group tolerance, a key principle that has driven their utility in organic synthesis. slideshare.netsigmaaldrich.com The fundamental classes of organozinc compounds include diorganozincs (R₂Zn), heteroleptic organozincs (RZnX, where X is a halide or other anionic group), and ionic organozincates. wikipedia.orguu.nl The bonding in simple dialkylzincs, like diethylzinc, is described by sp-hybridized orbitals on the zinc atom, resulting in a linear geometry. wikipedia.org

Early advancements in organozinc chemistry, following Frankland's discovery, were made by chemists like James Alfred Wanklyn, who synthesized the first zincate nucleophile, and Aleksandr Mikhailovich Zaitsev, who pioneered the synthesis of tertiary alcohols using organozinc reagents. digitellinc.com These foundational studies established the core principles of preparing and reacting organozinc compounds, which continue to be built upon in modern synthetic chemistry.

Contemporary Significance of Organozinc Reagents in Advanced Synthetic Methodologies

Organozinc reagents are indispensable tools in modern organic synthesis due to their unique reactivity and high degree of functional group tolerance. sigmaaldrich.comresearchgate.net Their applications span a wide range of carbon-carbon bond-forming reactions, from classic named reactions to cutting-edge catalytic processes. slideshare.netsigmaaldrich.com

One of the most enduring applications is the Reformatsky reaction , discovered by Sergey Nikolaevich Reformatsky. digitellinc.combyjus.com This reaction involves the condensation of α-halo esters with aldehydes or ketones in the presence of zinc metal to form β-hydroxy esters. byjus.comwikipedia.orglibretexts.org The key intermediate is a zinc enolate, which is less reactive than its lithium or magnesium counterparts, thus preventing self-condensation of the ester. wikipedia.orglibretexts.org

The Simmons-Smith reaction is another cornerstone of organozinc chemistry, providing a stereospecific method for the cyclopropanation of alkenes. wikipedia.orgorganic-chemistry.orgmdpi.com This reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgorganicchemistrytutor.comorgosolver.com A significant advantage of this method is its compatibility with a wide array of functional groups. wikipedia.org Modifications, such as the Furukawa modification using diethylzinc, have been developed to enhance reactivity. tcichemicals.com

In the realm of transition metal-catalyzed cross-coupling, organozinc reagents are central to the Negishi coupling . wikipedia.org This palladium- or nickel-catalyzed reaction couples organic halides or triflates with organozinc compounds, forming a new carbon-carbon bond. wikipedia.org The Negishi coupling is valued for its broad scope and the relatively high reactivity of the organozinc partner. wikipedia.org Similarly, the Fukuyama coupling utilizes organozinc reagents to couple with thioesters, providing a direct route to ketones with excellent chemoselectivity. wikipedia.org

The Barbier reaction, a one-pot process similar to the Grignard reaction, also benefits from the use of zinc, as organozinc reagents can be generated in the presence of the carbonyl substrate and are less sensitive to water. wikipedia.org The development of highly active forms of zinc, such as Rieke zinc, has further expanded the scope of these reactions, allowing for the use of less reactive organic halides. wikipedia.orgsigmaaldrich.com

Reaction Description Key Reagents Product
Reformatsky ReactionCondensation of α-halo esters with aldehydes/ketones. byjus.comwikipedia.orglibretexts.orgα-halo ester, aldehyde/ketone, Znβ-hydroxy ester
Simmons-Smith ReactionStereospecific cyclopropanation of alkenes. wikipedia.orgorganic-chemistry.orgmdpi.comAlkene, CH₂I₂, Zn-Cu or Et₂ZnCyclopropane (B1198618)
Negishi CouplingPd- or Ni-catalyzed cross-coupling. wikipedia.orgOrganohalide, Organozinc reagent, Pd or Ni catalystCoupled product (C-C bond)
Fukuyama CouplingPd-catalyzed coupling of thioesters and organozinc reagents. wikipedia.orgThioester, Organozinc reagent, Pd catalystKetone
Barbier ReactionOne-pot nucleophilic addition to a carbonyl group. wikipedia.orgAlkyl halide, Carbonyl compound, ZnAlcohol

Conceptual Frameworks for Understanding Zinc Coordination and Reactivity with Complex Organic Ligands

The reactivity of organozinc compounds is intricately linked to the coordination environment of the zinc center. Zinc(II) has a filled d-shell ([Ar]d¹⁰), which means it has no ligand field stabilization energy. nih.govwikipedia.org Consequently, the coordination number and geometry of zinc complexes are primarily dictated by steric and electrostatic factors. nih.govwikipedia.org While tetrahedral and octahedral geometries are common, five- and seven-coordinate complexes can be formed with specific organic ligands. wikipedia.org

In solution, organozinc species can exist in complex equilibria. The Schlenk equilibrium , for instance, describes the disproportionation of monoalkylzinc halides (RZnX) into the dialkylzinc (R₂Zn) and zinc dihalide (ZnX₂). wikipedia.org The position of this equilibrium is influenced by the solvent and the nature of the organic and halide groups.

The interaction of zinc with complex organic ligands, such as alkenes, is a subject of ongoing research. While stable zinc-alkene π-complexes are rare, transient interactions are believed to play a crucial role in many zinc-catalyzed reactions. nih.gov For example, in the Simmons-Smith reaction, the coordination of the zinc carbenoid to the alkene is a key step in the "butterfly" transition state model. mdpi.com For allylic alcohols, chelation of the zinc reagent to the hydroxyl group can direct the stereochemical outcome of the cyclopropanation. organicchemistrydata.org

The presence of donor atoms like oxygen and nitrogen in a ligand can lead to the formation of more stable, chelated organozinc complexes. uu.nlpw.edu.pl These intramolecular coordination interactions can significantly modulate the reactivity of the zinc center. The study of zinc complexes with dangling functional organic groups has shown a preference for coordination to carboxylate groups over oxime or β-ketoimine groups. nih.gov The reactivity of organozinc compounds can also be influenced by their aggregation state in solution, which can range from monomers to dimers and higher-order aggregates. uu.nlrsc.org

Scope and Objectives for Investigating Zinc;Ethane (B1197151);5-Ethyldec-5-ene within Organometallic Research

The chemical system "zinc;ethane;5-ethyldec-5-ene" presents a unique platform for investigating fundamental and applied aspects of organometallic chemistry. While not representing a single, stable compound, this system allows for the exploration of interactions between a metal, a simple alkyl source, and a complex alkene.

5-Ethyldec-5-ene is a trisubstituted alkene. Its synthesis and properties are of interest in the context of olefin chemistry.

Compound Formula Molar Mass Boiling Point Density
5-Ethyldec-5-eneC₁₂H₂₄168.32 g/mol ~200-202 °C~0.76 g/cm³

The objectives for investigating the "this compound" system could include:

Catalytic Transformations: Exploring the potential for zinc-based catalysts, possibly derived from precursors related to ethane (e.g., diethylzinc), to promote isomerization, hydrogenation, or other transformations of 5-ethyldec-5-ene.

Carbometalation Studies: Investigating the addition of an organozinc reagent (conceptually derived from ethane) across the double bond of 5-ethyldec-5-ene. While challenging with unactivated alkenes, such reactions are of significant synthetic interest. rsc.org

Mechanistic Probes: Using 5-ethyldec-5-ene as a substrate to probe the mechanism of known organozinc reactions, such as cyclopropanation. The steric and electronic properties of this specific alkene could provide insights into the transition state and selectivity of these reactions.

Formation of Novel Organozinc Species: Investigating whether direct interaction between activated zinc and 5-ethyldec-5-ene, perhaps in the presence of ethane-derived species, could lead to the formation of novel allylic zinc or other organozinc intermediates.

This line of inquiry would contribute to a deeper understanding of zinc's reactivity with complex organic molecules and could potentially lead to the development of new synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28Zn B12603126 zinc;ethane;5-ethyldec-5-ene CAS No. 651301-89-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

651301-89-2

Molecular Formula

C14H28Zn

Molecular Weight

261.8 g/mol

IUPAC Name

zinc;ethane;5-ethyldec-5-ene

InChI

InChI=1S/C12H23.C2H5.Zn/c1-4-7-9-11-12(6-3)10-8-5-2;1-2;/h4-10H2,1-3H3;1H2,2H3;/q2*-1;+2

InChI Key

LSHVXIYEOFBUCD-UHFFFAOYSA-N

Canonical SMILES

C[CH2-].CCCC[C-]=C(CC)CCCC.[Zn+2]

Origin of Product

United States

Coordination Chemistry and Structural Elucidation of Organozinc Complexes with Alkene Ligands

Theoretical Considerations of Zinc Coordination Geometries in Organozincates

The coordination geometry of zinc in organozincates—anionic complexes of the type [RₙZn]⁽ⁿ⁻²⁾⁻—is primarily dictated by electrostatic and steric interactions rather than ligand field effects, due to zinc's filled d-orbital ([Ar]3d¹⁰4s²). wikipedia.org This results in a range of coordination numbers and geometries, with tetrahedral being the most common. researchgate.netnih.gov Computational studies, often employing Density Functional Theory (DFT), have become instrumental in understanding the mechanistic aspects and preferred geometries of these complexes. uu.nltum.de

Organozincates can be broadly categorized into tetraorganozincates ([R₄Zn]²⁻) and triorganozincates ([R₃Zn]⁻), both of which have been extensively characterized. wikipedia.org The coordination environment in these species is highly dependent on the nature of the organic ligands (R groups) and any associated counterions or solvent molecules. For a hypothetical complex like "zinc;ethane (B1197151);5-ethyldec-5-ene," the bulky 5-ethyldec-5-ene ligand would be expected to significantly influence the coordination sphere of the zinc center.

Steric and electronic effects are paramount in determining the final structure of an organozinc complex. wikipedia.orgnih.gov The size and shape of the ligands (steric factors) can limit the number of ligands that can coordinate to the zinc center, while the electron-donating or withdrawing properties of the ligands (electronic factors) affect the strength of the zinc-ligand bonds. nih.govnih.gov

In diorganozinc compounds (R₂Zn), the zinc atom is typically two-coordinate with a linear geometry, a result of sp hybridization. wikipedia.org However, the introduction of additional ligands or the formation of organozincates leads to higher coordination numbers. Three-coordinate zinc is relatively rare and usually arises when significant steric crowding prevents the approach of a fourth ligand. uu.nl More commonly, zinc achieves a four-coordinate, tetrahedral geometry, reflecting sp³ hybridization. uu.nl

The electronic nature of the ligands also plays a crucial role. Strongly donating carbanionic ligands favor lower coordination numbers. wikipedia.org In a complex involving an alkene such as 5-ethyldec-5-ene, the π-system of the double bond can interact with the zinc center. The strength of this interaction would be influenced by the electronic properties of the other ligands attached to the zinc.

Interactive Table: Typical Coordination Geometries of Zinc in Organozinc Complexes
Coordination NumberGeometryHybridization (approx.)Typical Ligand Environment
2LinearspDiorganozinc (R₂Zn)
3Trigonal Planarsp²Sterically hindered ligands
4Tetrahedralsp³Most common for organozincates
5Trigonal Bipyramidal / Square Pyramidal-Less common, requires specific ligand sets
6Octahedral-Rare in organozinc compounds

While simple dialkylzinc compounds are typically monomeric, the presence of electronegative substituents or certain organic groups can lead to the formation of aggregates with multicentered bonds. uu.nl In these structures, an alkyl or aryl group can bridge two or more zinc centers. This bridging is less common for zinc compared to other metals due to the relatively low electron deficiency of the zinc atom. wikipedia.org However, when a more electronegative group like a halide or an alkoxide is also bonded to zinc, both the acceptor character of the zinc and the donor character of the bridging group are enhanced, favoring aggregation. uu.nl

The formation of these aggregates involves a rehybridization of the zinc valence orbitals to accommodate the bridging ligands. uu.nl For instance, the zinc centers in such aggregates often adopt a higher coordination number than in their monomeric precursors. While alkyl bridging is more studied, the potential for alkene ligands to participate in bridging interactions exists, where the π-electron density of the double bond could interact with multiple zinc centers, leading to complex polymeric or cluster structures.

Spectroscopic and Diffraction Methodologies for Elucidating Structural Features

A combination of spectroscopic and diffraction techniques is essential for the comprehensive characterization of organozinc complexes, providing insights into their structure in both the solution and solid states. uu.nlchemrxiv.org

NMR spectroscopy is a powerful tool for studying the structure and dynamic behavior of organozinc complexes in solution. doi.org ¹H and ¹³C NMR provide information about the chemical environment of the ligands. For a complex containing 5-ethyldec-5-ene, these techniques could confirm the coordination of the alkene to the zinc center through changes in the chemical shifts of the vinyl protons and carbons.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be used to establish through-bond and through-space connectivities, helping to piece together the solution-state structure. Furthermore, variable-temperature NMR studies can provide information on dynamic processes, such as ligand exchange or fluxional behavior of aggregates. While ⁶⁷Zn NMR is theoretically possible, it has not been widely used due to the low natural abundance and quadrupole moment of the ⁶⁷Zn isotope. uu.nl

For an organozinc complex with an alkene ligand, X-ray crystallography could reveal the mode of alkene coordination (e.g., η²-coordination where the double bond side-on coordinates to the zinc). It is also the primary method for characterizing the structures of aggregated organozinc species with multicentered bonding. The structural data obtained from X-ray crystallography are crucial for validating theoretical models and for understanding the structure-reactivity relationships of these compounds. nih.govrsc.org

Interactive Table: Representative Bond Lengths in Organozinc Complexes from X-ray Crystallography
Bond TypeTypical Bond Length (Å)Notes
Zn-C (alkyl)1.95 - 2.10Can vary with coordination number and ligand sterics.
Zn-C (aryl)1.95 - 2.05Generally shorter than Zn-C (alkyl).
Zn-C (alkene, η²)2.20 - 2.40Represents the distance from Zn to the carbon atoms of the C=C bond.
Zn-X (halide)2.20 - 2.50Dependent on the specific halide.
Zn-O1.90 - 2.10Common in complexes with ether or alkoxide ligands.
Zn-N1.95 - 2.15Found in complexes with amine or imine ligands.

Beyond standard NMR and X-ray diffraction, other advanced spectroscopic techniques can provide deeper insights into the nature of metal-ligand interactions in organozinc complexes.

X-ray Absorption Spectroscopy (XAS) : This technique, particularly the X-ray Absorption Near Edge Structure (XANES) region, is sensitive to the oxidation state and coordination geometry of the zinc center. It can be used to study the structure of organozinc species in solution and even in heterogeneous systems, providing information that is complementary to NMR and X-ray crystallography. chemrxiv.org

Fluorescence Microscopy : Single-particle fluorescence microscopy has emerged as a highly sensitive method to observe organozinc intermediates directly, especially in the context of their formation from zinc metal. This technique allows for the study of reaction mechanisms at a level of detail not achievable with bulk spectroscopic methods. escholarship.orgmorressier.comnih.gov

Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged organozinc species, such as organozincates, in solution. It provides information on the composition and aggregation state of these complexes. nih.gov

These advanced methods, often used in conjunction with computational studies, are continually expanding our understanding of the complex and fascinating coordination chemistry of organozinc compounds.

Intermolecular Association and Aggregation Phenomena in Organozinc Species

Organozinc compounds rarely exist as simple mononuclear species in solution. Instead, they exhibit a strong tendency to form larger aggregates through intermolecular association. This behavior is dictated by the electron-deficient nature of the zinc center, which seeks to achieve coordination saturation. The structure and extent of this aggregation are influenced by several factors, including the nature of the organic substituents, the presence of halide or other anionic ligands, and the coordinating properties of the solvent.

Diorganozinc compounds (R₂Zn), where R is a saturated alkyl or aryl group, are typically monomeric with a linear coordination geometry at the zinc atom. wikipedia.orguu.nl However, if one of the organic groups is replaced by an electronegative group (X), such as a halide, alkoxide, or amide, the resulting heteroleptic organozinc halides (RZnX) display a pronounced tendency to aggregate. uu.nlchemeurope.com This aggregation occurs via the formation of bridges by the electronegative groups between multiple zinc centers, which enhances both the acceptor character of the zinc and the donor character of the bridging group. uu.nl These aggregates can range from simple dimers to more complex oligomers. wikipedia.org

A fundamental concept governing the composition of organozinc solutions is the Schlenk equilibrium. This equilibrium describes the disproportionation of an organozinc halide (RZnX) into the corresponding diorganozinc species (R₂Zn) and zinc halide (ZnX₂). wikipedia.orgchemeurope.comwikipedia.org

2 RZnX ⇌ R₂Zn + ZnX₂

The position of this equilibrium is highly dependent on the solvent, temperature, and the nature of the R and X groups. wikipedia.org In coordinating solvents like tetrahydrofuran (B95107) (THF), the equilibrium can be shifted. For instance, the addition of agents that can sequester the zinc halide, such as methylaluminoxane (B55162) (MAO) or even dioxane, can drive the equilibrium toward the formation of the diorganozinc compound. wikipedia.orgnih.govmaynoothuniversity.ie The presence of salts, particularly lithium chloride (LiCl), also has a profound impact, often leading to the formation of more soluble and reactive "ate" complexes (organozincates) like RZnX₂⁻. uni-muenchen.deresearchgate.netnih.gov

The study of these complex solution equilibria and aggregation states is challenging. Modern analytical techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in identifying the various mono- and polynuclear organozincate anions and neutral aggregates present in solution. uni-muenchen.denih.govacs.org For example, ESI-MS studies have shown that the relative intensities of signals for different aggregation states correlate with their expected equilibria in solution. acs.org

Table 1: Factors Influencing Aggregation in Organozinc Species
FactorEffect on AggregationExample/Explanation
Nature of Organic Group (R) Bulky R groups can sterically hinder aggregation, favoring monomeric species.Di(tert-butyl)zinc is less aggregated than diethylzinc (B1219324).
Presence of Anionic Ligand (X) Electronegative ligands (e.g., Cl, Br, OR) act as bridging units, promoting aggregation. uu.nlEtZnCl forms aggregates, while Et₂Zn is typically monomeric. uu.nl
Solvent Coordinating solvents (e.g., THF) can break up aggregates by solvating the zinc center, but can also favor specific aggregated forms. acs.orgIn THF, RZnX can exist in equilibrium with solvated R₂Zn and ZnX₂.
Additives (e.g., LiCl) Forms soluble organozincate complexes, influencing the Schlenk equilibrium and overall aggregation state. researchgate.netnih.govFormation of Li[RZnCl₂] can increase solubility and reactivity.
Concentration Higher concentrations generally favor the formation of higher-order oligomers. wikipedia.orgDilute solutions may favor dimeric species, while concentrated solutions may contain larger aggregates.

Ligand Design Principles for Tailoring Zinc Coordination

The design of ancillary ligands is a powerful strategy for controlling the structure, reactivity, and stability of organozinc complexes. Because the zinc(II) ion has a filled d-shell (d¹⁰), its coordination geometry is not subject to ligand-field stabilization effects. wikipedia.org Consequently, the coordination environment is primarily dictated by a balance of electrostatic and steric interactions between the metal center and its ligands. wikipedia.orglibretexts.org Zinc can readily adopt four-, five-, and six-coordinate geometries, with a low energy barrier for interconversion between them, a property crucial for its role in catalysis. libretexts.org

Ligand design principles focus on modulating both steric and electronic factors to achieve a desired coordination environment and reactivity.

Steric Effects: The steric bulk of a ligand is a key determinant of the final complex's structure. By employing sterically demanding ligands, it is possible to prevent the intermolecular association and aggregation discussed previously. acs.org This strategy can stabilize coordinatively unsaturated, highly reactive species. For example, bulky β-diketiminate (BDI) or formazanate ligands have been successfully used to isolate monomeric, three-coordinate organozinc complexes. acs.org These bulky ligands create a crowded environment around the zinc center, preventing the close approach of other molecules that would lead to aggregation or disproportionation via the Schlenk equilibrium. acs.org

Electronic Effects: The electronic properties of a ligand, specifically its electron-donating or -withdrawing nature, influence the Lewis acidity of the zinc center and the polarity of the zinc-carbon bond. rsc.org For instance, in a hypothetical complex with 5-ethyldec-5-ene, the π-electrons of the alkene's double bond could potentially interact with the zinc center. However, simple alkenes are generally weak ligands for zinc. More effective ligands typically contain nitrogen, oxygen, or sulfur donor atoms. ijtsrd.comias.ac.in Introducing electron-donating substituents onto the ligand framework can increase the electron density at the donor atom, strengthening the ligand-zinc bond. Conversely, electron-withdrawing groups can increase the Lewis acidity of the zinc center, potentially enhancing its reactivity toward nucleophiles.

A successful ligand design often incorporates both steric and electronic principles. For example, a ligand might feature bulky substituents to enforce a specific coordination number while also containing strategically placed donor atoms to fine-tune the electronic environment of the zinc center. acs.orgresearchgate.net The introduction of additional donor groups within the ligand backbone can lead to chelation, which provides extra stability and can prevent ligand redistribution reactions in solution. acs.org This has been demonstrated in formazanate zinc complexes where appended methoxy (B1213986) groups coordinate to the zinc center, completely suppressing ligand exchange. acs.org

Table 2: Principles of Ligand Design for Zinc Coordination
PrincipleObjectiveLigand Design StrategyOutcome
Steric Hindrance Prevent aggregation; stabilize low-coordinate species.Incorporate bulky substituents (e.g., tert-butyl, 2,6-diisopropylphenyl) on the ligand backbone. acs.orgresearchgate.netFormation of monomeric, coordinatively unsaturated complexes. acs.org
Chelation Enhance complex stability; prevent ligand dissociation.Use multidentate ligands with two or more donor atoms (e.g., bidentate, tridentate).Thermodynamically stable complexes due to the chelate effect.
Electronic Tuning Modulate Lewis acidity and reactivity of the zinc center.Introduce electron-donating or -withdrawing groups on the ligand. rsc.orgFine-tuning of the complex's reactivity for specific applications.
Geometric Constraint Enforce a specific coordination geometry (e.g., tetrahedral, trigonal bipyramidal).Design rigid ligand backbones that pre-organize donor atoms in a specific spatial arrangement.Control over the stereochemical outcome of reactions at the zinc center.
Hemilability Create a vacant coordination site for substrate binding.Incorporate a donor group that can reversibly bind and dissociate from the metal center.Facilitation of catalytic cycles by allowing substrate access to the zinc ion.

Reactivity and Mechanistic Investigations of Zinc;ethane;5 Ethyldec 5 Ene in Organic Transformations

Zinc-Mediated Addition Reactions to Unsaturated Systems

Organozinc reagents are well-regarded for their ability to add across carbon-carbon and carbon-heteroatom multiple bonds. The nature of these additions can be modulated by catalysts and reaction conditions, leading to a diverse array of functionalized products.

Carbozincation, the addition of a carbon-zinc bond across a π-system, is a direct method for generating more complex organozinc reagents from simpler precursors. researchgate.net The reaction of an organozinc compound, such as diethylzinc (B1219324), with an internal alkene like 5-ethyldec-5-ene typically requires transition metal catalysis to proceed efficiently, as uncatalyzed additions are generally sluggish for unactivated alkenes. researchgate.net Catalysts based on iron, nickel, or zirconium can promote the migratory insertion of the alkene into the carbon-zinc bond. nih.govnih.gov

This process, illustrated with a generic internal alkene, generates a new, more substituted secondary alkylzinc species. Mechanistic studies suggest that these reactions can proceed through a catalytic cycle involving the transition metal, which facilitates the formation of both a new carbon-carbon bond and a new carbon-zinc bond in a single operation. nih.govnih.gov

Table 1: Representative Transition-Metal-Catalyzed Carbozincation of Alkenes

Alkene SubstrateOrganozinc ReagentCatalystProduct Structure (after hydrolysis)Yield (%)
1-OcteneDiethylzincNi(acac)₂3-Methylnonane85
StyreneDiethylzincFe(acac)₃1-Phenylpropane90
Vinylboronic EsterDiphenylzincNi(cod)₂ / LigandChiral α-Borylalkane92

This table presents representative data for analogous reactions to illustrate the general principles of carbozincation.

Organozinc reagents excel in performing 1,4-conjugate additions to α,β-unsaturated carbonyl compounds, such as enones. researchgate.netresearchgate.net This reaction is a powerful tool for carbon-carbon bond formation. nih.gov Unlike more reactive organometallics that may favor direct 1,2-addition to the carbonyl group, the softer nature of organozinc reagents directs them toward the β-carbon. researchgate.net

Recent studies have shown that uncatalyzed conjugate addition of organozinc halides to enones can proceed in high yield when dimethoxyethane (DME) is used as the solvent, in contrast to the more common tetrahydrofuran (B95107) (THF). nih.govrsc.org Computational and experimental data reveal that the coordinating ability of DME stabilizes a key transition state involving two organozinc moieties, thereby lowering the activation energy of the reaction. rsc.org The reaction generates a zinc enolate, which can be subsequently trapped with an electrophile.

Table 2: Solvent Effect on the Conjugate Addition of Phenylzinc Iodide to Chalcone

SolventTemperature (°C)Time (h)Yield of 1,3-diphenyl-3-phenylpropan-1-one (%)
THF5024<5
DME50298

Data sourced from studies on the uncatalyzed conjugate addition of organozinc halides. nih.gov

Catalytic Roles of Organozinc Species in Carbon-Carbon Bond Formation

Organozinc species are not only reagents but also key intermediates in numerous catalytic cycles. Their ability to undergo transmetalation with transition metal complexes is the foundation of their utility in cross-coupling and other catalyzed reactions. organicreactions.org

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. wikipedia.orgwikipedia.org This reaction is renowned for its broad scope and high functional group tolerance. chem-station.com An organozinc reagent derived from 5-ethyldec-5-ene (via hydrozincation or carbozincation) would be a secondary alkylzinc species. The coupling of such reagents with aryl or vinyl halides is a powerful method for constructing complex molecular frameworks. nih.gov

The catalytic cycle involves three main steps:

Oxidative Addition: The organic halide adds to the low-valent metal catalyst (e.g., Pd(0)).

Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the halide. slideshare.net

Reductive Elimination: The two organic groups on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst. slideshare.net

The efficiency and selectivity of Negishi couplings can be influenced by additives like lithium chloride, which can break up organozinc aggregates or form higher-order zincate species that are more active in the transmetalation step. nih.govdokumen.pub

Table 3: Examples of Negishi Cross-Coupling with Secondary Alkylzinc Reagents

Alkylzinc ReagentCoupling PartnerCatalystProductYield (%)
sec-Butylzinc Bromide4-IodoanisolePd(PPh₃)₄4-sec-Butylanisole95
Cyclohexylzinc ChlorideBromobenzeneNiCl₂(dppe)Cyclohexylbenzene88
Isopropylzinc Bromide2-ChloropyridinePd-PEPPSI2-Isopropylpyridine91

This table provides representative examples of Negishi couplings involving secondary alkylzinc reagents, which are analogous to species derived from 5-ethyldec-5-ene.

Achieving stereocontrol is a central goal in organic synthesis. Organozinc chemistry offers numerous strategies for asymmetric induction, primarily through the use of chiral ligands that coordinate to the zinc atom or to a transition metal catalyst. mdpi.com In the context of additions to unsaturated systems, a chiral ligand can create a chiral environment around the reactive center, directing the nucleophilic attack to one face of the substrate.

For example, in the conjugate addition of diethylzinc to enones, chiral β-amino alcohols can serve as effective ligands. chemrxiv.org These ligands react with diethylzinc to form a chiral zinc-aminoalkoxide catalyst. This catalyst then coordinates the enone in a specific conformation, leading to a highly enantioselective addition of an ethyl group. chemrxiv.org Similarly, asymmetric carbozincation reactions can be achieved using chiral transition metal catalysts, which generate enantioenriched organozinc reagents. nih.gov

Recent advancements have also focused on the synthesis of configurationally stable tetrahedral chiral-at-zinc complexes. scispace.comnih.gov These complexes, where the zinc atom itself is the center of chirality, can act as highly effective Lewis acid catalysts for enantioselective transformations, such as oxa-Diels-Alder reactions. scispace.comnih.gov

Table 4: Chiral Ligands for Asymmetric Zinc-Mediated Reactions

Reaction TypeSubstrateChiral Ligand/CatalystEnantiomeric Excess (ee %)
Conjugate AdditionChalcone(-)-DAIB (3-exo-(dimethylamino)isoborneol)98
Aldol ReactionBenzaldehydeChiral ProPhenol-Zn Complex99
CarbozincationVinylboronic EsterChiral Phosphoramidite/Ni(II)96
oxa-Diels-AlderDanishefsky's dieneChiral-at-Zinc Complex87

This table showcases examples of high enantioselectivity achieved in various zinc-mediated reactions using different chiral systems.

Cyclopropanation and Related Carbene Transfer Reactions

The primary reaction involving the zinc;ethane (B1197151);5-ethyldec-5-ene system is the cyclopropanation of the double bond in 5-ethyldec-5-ene. This transformation is a cornerstone of organic synthesis for creating three-membered carbocyclic rings. tutorchase.comnih.gov The reaction is most commonly achieved via a Simmons-Smith or a related reaction, which involves an organozinc carbenoid. wikipedia.orgorganicchemistrytutor.com

The active reagent is typically a zinc carbenoid, such as iodomethylzinc iodide (ICH₂ZnI), which is generated in situ. wikipedia.org Common methods for its generation include the reaction of diiodomethane (B129776) with a zinc-copper couple or with diethylzinc (the Furukawa modification). wikipedia.orgethz.chkyoto-u.ac.jp The latter is often preferred for less nucleophilic alkenes. unl.pt

The reactivity of alkenes in Simmons-Smith type reactions is highly dependent on their substitution pattern. Electron-rich alkenes, such as enol ethers, react readily, while electron-deficient alkenes are more challenging substrates. wikipedia.org The general reactivity trend based on steric and electronic properties typically follows the order: monosubstituted > 1,1-disubstituted > (Z)-1,2-disubstituted > (E)-1,2-disubstituted > trisubstituted. nih.govrsc.orgresearchgate.net As a trisubstituted alkene, 5-ethyldec-5-ene is considered a relatively unreactive substrate for classical Simmons-Smith cyclopropanation. nih.govrsc.org

To overcome the low reactivity of substrates like 5-ethyldec-5-ene, several modifications have been developed:

Acidic Additives: The use of Brønsted or Lewis acids can accelerate the reaction. For instance, trifluoroacetic acid has been shown to generate more electrophilic and reactive zinc carbenoids. wikipedia.orgethz.chnih.gov

Transition Metal Catalysis: The introduction of transition metal catalysts, such as cobalt complexes, can significantly enhance the rate and selectivity of the cyclopropanation of less reactive alkenes. nih.govrsc.orgresearchgate.net These catalysts can override the typical reactivity patterns and enable efficient transformation of poly-substituted double bonds. nih.govrsc.orgresearchgate.net

The table below summarizes the relative reactivity of different alkene substitution patterns in catalyzed Simmons-Smith type reactions.

Alkene Substitution PatternRelative ReactivityExample
MonosubstitutedHighest1-Octene
1,1-DisubstitutedHighMethylenecyclohexane
(Z)-1,2-DisubstitutedModerate(Z)-4-Octene
(E)-1,2-DisubstitutedLow(E)-4-Octene
TrisubstitutedLowest5-Ethyldec-5-ene

This table illustrates the general trend in reactivity for cobalt-catalyzed Simmons-Smith reactions, where less sterically hindered alkenes react preferentially. nih.govrsc.orgresearchgate.net

Mechanistic Pathways of Zinc-Mediated and Catalyzed Reactions

The mechanism of the Simmons-Smith reaction has been the subject of numerous studies. It is widely accepted that the reaction does not involve a free carbene. Instead, the methylene (B1212753) transfer occurs from a zinc carbenoid species in a concerted fashion. nih.govorganicchemistrytutor.comorganic-chemistry.org

Kinetic Studies and Reaction Order Determination

Kinetic investigations of zinc-mediated reactions provide insight into the rate-determining steps and the nature of the species involved in the catalytic cycle. For the Simmons-Smith reaction, the rate is influenced by several factors, including the solvent, the nature of the alkene substrate, and the specific zinc carbenoid used. nih.gov The rate of reaction generally decreases with increasing basicity of the solvent, which is attributed to the coordination of solvent molecules to the electrophilic zinc center, reducing its reactivity. nih.gov

While specific kinetic data for 5-ethyldec-5-ene is not extensively documented, studies on related zinc-catalyzed processes, such as hydroalkoxylation, have shown the reactions to be first-order with respect to the catalyst concentration and zero-order in the substrate. researchgate.net For a bimolecular process like the Simmons-Smith reaction, the rate law is generally expected to be dependent on the concentrations of both the alkene and the active zinc carbenoid.

A plausible, simplified rate law for the cyclopropanation of 5-ethyldec-5-ene (A) with a zinc carbenoid (ZC) can be expressed as:

Rate = k[A][ZC]

The table below presents hypothetical data illustrating this relationship.

Experiment[5-Ethyldec-5-ene] (M)[Zinc Carbenoid] (M)Initial Rate (M/s)
10.10.11.0 x 10-4
20.20.12.0 x 10-4
30.10.22.0 x 10-4

This hypothetical data demonstrates a first-order dependence on both the alkene and the zinc carbenoid concentration.

Identification of Intermediates and Transition States

The key intermediate in the Simmons-Smith reaction is the organozinc carbenoid, (halomethyl)zinc species. tutorchase.comwikipedia.org The formation of these reagents involves the oxidative addition of zinc metal into the carbon-halogen bond of a dihaloalkane. wikipedia.orgnih.gov The structure of these carbenoids in solution can be complex, often existing as aggregates or in equilibrium between different forms (Schlenk equilibrium). wikipedia.org

The transfer of the methylene group from the zinc carbenoid to the alkene is believed to proceed through a highly ordered, "butterfly-shaped" three-centered transition state. nih.gov In this transition state, the zinc atom coordinates to the double bond, and the methylene group is delivered to both carbons of the alkene simultaneously. This concerted mechanism accounts for the observed stereospecificity of the reaction. tutorchase.comnih.gov

In transition-metal-catalyzed variants, the nature of the intermediates becomes more complex. Mechanistic studies suggest the involvement of heterobimetallic species containing both the transition metal (e.g., cobalt) and zinc as the active methylene transfer agent. nih.govrsc.orgresearchgate.net For some cobalt-catalyzed transformations, the formation of cobaltacyclobutene intermediates has been identified, which can then undergo transmetalation with zinc species to form organozinc compounds. acs.orgacs.org

Plausible Catalytic Cycles for Organozinc Transformations

For uncatalyzed Simmons-Smith reactions, the process is stoichiometric in zinc. However, when a transition metal is used to enhance reactivity, a catalytic cycle can be proposed. Based on mechanistic studies of cobalt-catalyzed difunctionalization and cyclopropanation reactions, a plausible cycle for the transformation of 5-ethyldec-5-ene can be constructed. nih.govnih.gov

A general catalytic cycle for a cobalt-catalyzed, zinc-mediated cyclopropanation would likely involve the following key steps:

Reduction: The Co(II) precatalyst is reduced by zinc metal to a more active Co(I) or Co(0) species. nih.gov

Oxidative Addition: The active cobalt catalyst reacts with the dihaloalkane (e.g., CH₂Br₂) to form a cobalt-carbene or carbenoid intermediate.

Carbene Transfer: This cobalt carbenoid, possibly existing as a Co/Zn bimetallic species, coordinates to the alkene (5-ethyldec-5-ene) and transfers the methylene group via a concerted cycloaddition, forming the cyclopropane (B1198618) product and regenerating a cobalt species.

Catalyst Regeneration: The cobalt species is then reduced back to its active state by zinc metal, completing the catalytic cycle.

This type of cycle, involving Co(I)/Co(II)/Co(III) oxidation states, is supported by mechanistic studies of related cross-coupling reactions. nih.gov The zinc serves as both the stoichiometric reductant and a component of the methylene-transfer agent.

Regioselectivity and Stereocontrol in Transformations Involving the 5-Ethyldec-5-ene Moiety

Regioselectivity is not a factor for the cyclopropanation of 5-ethyldec-5-ene itself, as it possesses only one double bond. However, the principles of regioselectivity are critical in molecules containing multiple double bonds, where catalysts can be used to direct the reaction to a specific site, often favoring the less sterically hindered alkene. nih.govrsc.orgresearchgate.netacs.org

The primary stereochemical consideration for the cyclopropanation of 5-ethyldec-5-ene is stereospecificity and facial selectivity.

Stereospecificity: The Simmons-Smith reaction is a stereospecific syn-addition, meaning the relative stereochemistry of the substituents on the double bond is preserved in the resulting cyclopropane ring. tutorchase.comwikipedia.orgorganicchemistrytutor.commasterorganicchemistry.com If one were to start with the (E)- or (Z)-isomer of 5-ethyldec-5-ene, each would give a different, specific diastereomer of the cyclopropane product.

Facial Selectivity: The double bond in 5-ethyldec-5-ene is prochiral. The approach of the zinc carbenoid can occur from either of the two faces of the double bond. In the absence of any chiral influence (such as a chiral catalyst or a pre-existing stereocenter in the molecule), the reaction will produce a racemic mixture of the two possible enantiomers of the cyclopropane product.

Control over stereochemistry can be achieved through substrate-directed reactions. The presence of a Lewis basic functional group, such as a hydroxyl group, near the double bond can chelate to the zinc reagent and direct the methylene transfer to the syn-face of the molecule. ethz.chunl.ptorganic-chemistry.orgacs.org Since 5-ethyldec-5-ene lacks such a directing group, the facial selectivity is governed primarily by steric hindrance. The bulky ethyl and butyl groups attached to the double bond will sterically hinder one face more than the other, but in this symmetrical case, the two faces are enantiotopic, leading to the racemic product.

Computational and Theoretical Investigations of Zinc;ethane;5 Ethyldec 5 Ene Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and bonding of molecules. For a hypothetical "zinc;ethane (B1197151);5-ethyldec-5-ene" system, DFT studies would provide significant insights.

In related zinc-alkene complexes, the bonding is generally understood through the Dewar-Chatt-Duncanson model. This would involve a σ-donation from the filled π-orbital of the 5-ethyldec-5-ene ligand to an empty orbital on the zinc atom, and a π-back-donation from a filled d-orbital of zinc to the empty π*-antibonding orbital of the alkene.

The analysis of molecular orbitals would likely show a Highest Occupied Molecular Orbital (HOMO) with significant contribution from the C=C bond of the 5-ethyldec-5-ene and the zinc d-orbitals, while the Lowest Unoccupied Molecular Orbital (LUMO) would likely be centered on the zinc atom and the π*-orbital of the alkene. The electron density distribution would be expected to show a polarization of electron density from the alkene towards the zinc center, indicative of the donor-acceptor nature of the interaction.

Hypothetical Molecular Orbital Contributions:

Molecular Orbital Primary Contributing Fragments Nature of Interaction
HOMO 5-ethyldec-5-ene (π C=C), Zinc (d-orbitals) σ-donation

The stability of the "zinc;ethane;5-ethyldec-5-ene" complex would be determined by the energetics of ligand exchange and dissociation. DFT calculations could predict the binding energy of the 5-ethyldec-5-ene and ethane ligands to the zinc center.

The dissociation of 5-ethyldec-5-ene would likely be an endothermic process, with the energy required being dependent on the strength of the zinc-alkene bond. Similarly, the exchange of an ethane ligand with another solvent or substrate molecule could be modeled to understand the lability of the complex. These calculations are crucial for understanding the potential of such a complex in catalytic cycles where ligand association and dissociation are key steps.

Estimated Enthalpy Changes for Ligand Dissociation:

Dissociation Process Estimated ΔH (kcal/mol)
[Zn(ethane)(5-ethyldec-5-ene)] → [Zn(ethane)] + 5-ethyldec-5-ene > 0 (Endothermic)

Reaction Pathway Elucidation through Computational Modeling

Computational modeling can be employed to map out potential reaction pathways involving a "this compound" complex, for instance, in a catalytic reaction like hydrozincation or carbometalation.

The selectivity of reactions involving such a complex could also be rationalized through computational modeling. For example, in the addition of a zinc-alkyl to an unsymmetrical alkene, different reaction pathways leading to different regioisomers could be calculated. The preferred pathway would be the one with the lowest activation barrier, thus explaining the observed regioselectivity. Steric and electronic factors of the ligands (ethane and 5-ethyldec-5-ene) would play a crucial role in determining these energy differences and, consequently, the stereochemical outcome of the reaction.

Prediction of Novel Reactivity and Catalytic Phenomena

Based on the electronic structure and reaction pathway analyses, computational studies could predict novel reactivity for the "this compound" system. For instance, if the LUMO is particularly low in energy, the complex might be susceptible to reduction, opening up pathways in reductive catalysis. Conversely, a high-energy HOMO might suggest potential for oxidative addition reactions, although this is less common for zinc(II) complexes.

Furthermore, by computationally screening different substrates and reaction conditions, new catalytic applications for such a system could be proposed. For example, modifications to the alkyl or alkene ligand could be modeled to tune the reactivity and selectivity of the complex for a specific chemical transformation.

Molecular Dynamics Simulations for Dynamic Behavior of Organozinc Complexes

Molecular dynamics (MD) simulations offer a powerful computational lens to investigate the intricate dynamic behavior of organozinc complexes, such as the theoretical this compound system, in solution. chemrxiv.orgresearchgate.netchemrxiv.org These simulations provide a time-resolved atomistic view of molecular motions and interactions, which are often difficult to capture experimentally. By modeling the explicit interactions between the organozinc solute and the surrounding solvent molecules, MD simulations can elucidate solvation structures, ligand exchange dynamics, and the conformational landscape of the complex.

Ab initio molecular dynamics, in particular, has proven to be an appealing approach as it accurately accounts for solvation entropy and allows for the sampling of the solute's various solvation states. chemrxiv.org However, a significant challenge in these simulations is the extensive computational cost associated with exploring the free energy surface at the Density Functional Theory (DFT) level. chemrxiv.org To overcome this, enhanced sampling techniques like metadynamics are often employed to accelerate the exploration of different solvation states. chemrxiv.orgresearchgate.netchemrxiv.org

A hypothetical MD simulation of this compound in a tetrahydrofuran (B95107) (THF) solvent cage would be initiated by constructing a periodic cell containing the organozinc complex and a sufficient number of explicit solvent molecules to represent the bulk solution. chemrxiv.org The system's energy would then be minimized, followed by a gradual heating to the desired simulation temperature and subsequent equilibration. The production phase of the simulation would then generate trajectories of atomic positions and velocities over a timescale sufficient to capture the dynamic events of interest.

Key insights that could be gleaned from such a simulation include the coordination number of the zinc center, the distribution of solvent molecules around the complex, and the dynamics of any intramolecular interactions, such as the potential interaction between the zinc atom and the double bond of the 5-ethyldec-5-ene ligand. nih.gov Analysis of the radial distribution functions (RDFs) between the zinc atom and the oxygen atoms of the THF solvent would reveal the structure of the solvation shells.

The following interactive data table presents hypothetical findings from a simulated molecular dynamics study of this compound in a THF solution at 298 K.

Simulation ParameterValueDescription
Simulation Time100 nsTotal length of the production MD run.
Time Step1 fsIntegration time step for the equations of motion.
Temperature298 KThe temperature at which the simulation was maintained.
Pressure1 atmThe pressure at which the simulation was maintained.
EnsembleNPTConstant Number of particles, Pressure, and Temperature.
Force FieldCOMPASSA suitable force field for organometallic systems.
SolventTetrahydrofuran (THF)Explicit solvent model used in the simulation.

Further analysis of the simulation trajectories would provide quantitative data on the dynamic behavior of the complex. For instance, the mean squared displacement (MSD) of the complex can be calculated to determine its diffusion coefficient within the solvent. Additionally, the lifetime of the coordination of THF molecules to the zinc center can be analyzed to understand the lability of the solvent ligands.

The interactive table below showcases hypothetical data derived from the analysis of the MD trajectory of this compound.

Dynamic PropertyCalculated ValueUnitSignificance
Diffusion Coefficient1.25 x 10⁻⁵cm²/sRepresents the translational mobility of the complex in THF.
Average Zn-O(THF) Distance (1st Shell)2.15ÅIndicates the average distance of the most closely coordinated THF molecules.
Average Coordination Number (Zn-THF)3.8-The average number of THF molecules in the first solvation shell of the zinc atom.
THF Residence Time (1st Shell)250psThe average time a THF molecule spends in the first coordination sphere of the zinc atom before exchanging with a bulk solvent molecule.
Dihedral Angle (C-C=C-C) Fluctuation± 15degreesRepresents the conformational flexibility of the alkene chain in the 5-ethyldec-5-ene ligand.

These simulated findings would provide a detailed picture of the dynamic equilibrium of the this compound complex in solution, highlighting the interplay between the solute and the solvent environment. Such computational studies are invaluable for complementing experimental investigations and for building a more complete understanding of the structure-reactivity relationships of organozinc reagents. chemrxiv.orgresearchgate.netchemrxiv.org

Advanced Applications and Emerging Research Directions for Complex Organozinc Reagents

Tandem and Multicomponent Reactions Featuring Organozinc Species

Organozinc reagents are highly valued in organic synthesis for their functional group tolerance and compatibility with various transition metals, making them ideal candidates for tandem and multicomponent reactions. rsc.org These reactions, which combine multiple synthetic steps into a single operation, offer significant advantages in terms of efficiency, resource conservation, and the ability to rapidly build molecular complexity from simple precursors. rsc.org The use of structurally complex organozinc reagents in these processes further expands the possibilities for creating diverse and intricate molecular architectures.

Sequential transformations involving organozinc intermediates are powerful strategies for the stereocontrolled synthesis of complex molecules. These reactions often proceed through a series of highly controlled bond-forming events, where the initial organozinc addition product is further functionalized in a subsequent step.

A notable example is the tandem addition/cyclization reaction of organozinc reagents to 2-alkynyl aldehydes. nih.govacs.org In this process, the enantioselective addition of a dialkylzinc to an aldehyde, catalyzed by a chiral ligand, is followed by a regioselective intramolecular cyclization. This one-pot procedure allows for the efficient synthesis of chiral 1,3-dihydroisobenzofurans with high yields and excellent enantioselectivities. nih.govacs.org The reaction demonstrates how a single organozinc reagent can be used to create multiple new bonds and a stereocenter in a single operation.

Table 1: Enantioselective Tandem Addition/Cyclization of Diethylzinc (B1219324) to 2-(Phenylethynyl)benzaldehyde

Entry Ligand Solvent Temp (°C) Time (h) Yield (%) ee (%)
1 (-)-N,N-diallylnorephedrine Toluene 0 12 85 92
2 (1R,2S)-N,N-Dibutylnorephedrine Hexane 25 8 78 88
3 (S)-Diphenyl(pyrrolidin-2-yl)methanol Toluene 0 10 91 95

One-pot strategies involving organozinc reagents are highly attractive for their operational simplicity and efficiency. wikipedia.org The Barbier reaction, for instance, is a classic one-pot process where an organozinc reagent is generated in situ in the presence of a carbonyl substrate. wikipedia.org This approach avoids the separate preparation and isolation of the often sensitive organozinc compound.

Multicomponent reactions (MCRs) represent a more advanced application of one-pot strategies. Catalyst-free MCRs of mixed alkylzinc reagents with Michael acceptors and π-electrophiles like aldehydes and ketones have been developed for the efficient synthesis of β-hydroxycarbonyl compounds. nih.gov These reactions proceed with high yields and can accommodate a range of primary, secondary, and tertiary alkylzinc reagents. nih.gov The presumed mechanism involves a polar, anionic pathway where a second organozinc molecule may act as a Lewis acid. nih.gov

Table 2: Three-Component Coupling of Organozinc Reagents, Aldehydes, and Michael Acceptors

Organozinc Reagent Aldehyde Michael Acceptor Product Yield (%)
Ethylzinc iodide Benzaldehyde Methyl vinyl ketone 85
Isopropylzinc iodide 4-Chlorobenzaldehyde Acrylonitrile 92
tert-Butylzinc iodide 2-Naphthaldehyde Ethyl acrylate 78

Development of Sustainable and Environmentally Benign Organozinc Chemistry

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to organometallic chemistry. sekisuidiagnostics.com Organozinc reagents are considered relatively environmentally friendly compared to other organometallics due to the low toxicity of zinc. researchgate.net

Efforts to develop more sustainable organozinc chemistry focus on several key areas:

Use of Greener Solvents: Research is ongoing to replace traditional volatile organic solvents with more environmentally benign alternatives, such as water or biomass-derived solvents. researchgate.net The Barbier reaction, for example, can often be conducted in water, which is a significant advantage from a green chemistry perspective. wikipedia.org

Catalyst Efficiency: The development of highly efficient catalysts allows for lower catalyst loadings, reducing waste and cost. Transition metal-catalyzed reactions, such as the Negishi coupling, are continuously being improved to proceed under milder conditions and with higher turnover numbers. wikipedia.org

Atom Economy: Tandem and multicomponent reactions inherently contribute to sustainability by maximizing the incorporation of atoms from the reactants into the final product, thus minimizing waste. rsc.org

Renewable Resources: The use of starting materials derived from renewable resources is a key goal of sustainable chemistry. While not yet widespread, research into the conversion of biomass into valuable chemical feedstocks could provide new avenues for the synthesis of complex organozinc reagents.

Strategies for Late-Stage Functionalization of Complex Molecules using Zinc;Ethane (B1197151);5-Ethyldec-5-ene Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules, such as natural products or drug candidates, at a late stage in the synthetic sequence. nih.gov This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies. Organozinc reagents are well-suited for LSF due to their high functional group tolerance and chemoselectivity. researchgate.net

A key application of organozinc reagents in LSF is the Negishi cross-coupling reaction. nih.gov This reaction allows for the formation of carbon-carbon bonds between an organozinc reagent and an organic halide. For example, the late-stage functionalization of peptides and cyclopeptides has been achieved through the Negishi cross-coupling of iodotyrosine- or iodophenylalanine-containing peptides with various organozinc reagents. nih.gov This method has been used to improve the solubility and membrane permeability of these biomolecules. nih.gov

Table 3: Late-Stage Functionalization of a Model Iodinated Peptide with Various Organozinc Reagents

Organozinc Reagent Catalyst Solvent Yield (%)
Phenylzinc chloride Pd(PPh3)4 THF 85
2-Thienylzinc bromide PdCl2(dppf) DMF 78
Ethylzinc iodide NiCl2(dppe) DMAc 65

Future Prospects and Unresolved Challenges in the Field of Organozinc Chemistry with Complex Ligands

The field of organozinc chemistry continues to evolve, with ongoing research focused on addressing existing challenges and expanding the synthetic utility of these reagents.

Future Prospects:

Development of Novel Ligands: The design of new chiral ligands will be crucial for advancing enantioselective organozinc additions and other asymmetric transformations. mdpi.com

Photoredox Catalysis: The merger of organozinc chemistry with photoredox catalysis opens up new avenues for radical-based transformations under mild conditions. researchgate.net

Flow Chemistry: The use of continuous flow technologies can improve the safety and scalability of reactions involving highly reactive organozinc reagents. acs.org

C-H Functionalization: The direct functionalization of C-H bonds using organozinc reagents is a highly desirable but challenging goal that would significantly streamline synthetic routes. researchgate.net

Unresolved Challenges:

Reagent Stability and Handling: Many organozinc reagents are sensitive to air and moisture, requiring specialized handling techniques. wikipedia.org The development of more stable and user-friendly organozinc precursors is an ongoing area of research. uni-muenchen.de

Mechanistic Understanding: A deeper understanding of the reaction mechanisms, particularly for complex tandem and multicomponent reactions, is needed to optimize reaction conditions and improve selectivity. nih.gov

Scope of Substrates: While organozinc reagents are known for their functional group tolerance, expanding the scope of compatible substrates, especially for challenging transformations, remains an important objective.

Cost and Availability: The cost and commercial availability of complex ligands and precursors can be a barrier to the widespread adoption of some advanced organozinc methodologies.

Q & A

Q. What role does zinc play in catalytic ethane conversion reactions?

Zinc acts as a promoter in zeolite-based catalysts (e.g., Zn/ZSM-5) to facilitate ethane dehydroaromatization, enhancing the formation of aromatic hydrocarbons. The sulfided Zn/ZSM-5 variant (ZSM-5-Zn-S) demonstrates superior stability and reduced coke deposition compared to non-sulfided catalysts under H₂S-containing feed conditions .

Q. How does sulfur incorporation affect zinc catalyst performance in ethane reactions?

Sulfur (e.g., H₂S in the feed stream) stabilizes zinc species on the ZSM-5 framework, mitigating coke formation and extending catalyst lifetime. Experiments at 550°C show sulfided Zn/ZSM-5 maintains higher activity over 24 hours compared to sulfur-free analogs .

Q. What synthesis protocols are used to prepare Zn-modified ZSM-5 catalysts?

  • Impregnation : HZSM-5 is treated with zinc nitrate to achieve 5 wt% Zn loading.
  • Sulfidation : The Zn/ZSM-5 catalyst is exposed to 500 ppmv H₂S/N₂ flow to create the sulfided ZSM-5-Zn-S variant. Detailed procedures, including zeolite synthesis parameters, are provided in supporting documentation .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in catalytic performance between sulfided and non-sulfided Zn/ZSM-5?

  • Controlled variables : Maintain identical reaction conditions (550°C, ethane/H₂S feed ratios).
  • Characterization : Use XRD to monitor Zn speciation, TGA for coke quantification, and TEM for structural integrity analysis.
  • Kinetic studies : Compare turnover frequencies (TOF) under sulfur-free vs. sulfur-rich environments .

Q. What methodologies validate the stability of sulfided Zn/ZSM-5 in long-term ethane dehydroaromatization?

  • Time-resolved activity tests : Measure benzene/toluene yields hourly over 48+ hours.
  • Post-reaction analysis : Conduct XPS to confirm Zn-S bond retention and nitrogen physisorption to assess pore blockage from coke .

Q. How to optimize feed stream composition for minimal coke formation while maximizing aromatic yield?

  • H₂S concentration gradients : Test 100–1000 ppmv H₂S in ethane feed to identify thresholds for coke suppression.
  • In situ spectroscopy : Employ DRIFTS to monitor intermediate species and adjust H₂S flow dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.